molecular formula C19H20N2O B5378054 3-(4-tert-butylbenzyl)-4(3H)-quinazolinone CAS No. 439135-85-0

3-(4-tert-butylbenzyl)-4(3H)-quinazolinone

Cat. No.: B5378054
CAS No.: 439135-85-0
M. Wt: 292.4 g/mol
InChI Key: VPTPTTWEFICMCZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Historical Context and Evolution of Quinazolinone Scaffold in Medicinal Chemistry Research

The journey of quinazolinone chemistry began in the 19th century, with the first synthesis of a quinazolinone derivative, 2-cyanoquinazolin-4(3H)-one, reported in 1869. taylorandfrancis.com Quinazoline (B50416) itself was first synthesized in 1895. taylorandfrancis.com Over time, researchers discovered that the quinazolinone nucleus is a core component of more than 200 alkaloids isolated from various plants, microorganisms, and animals. omicsonline.orgresearchgate.net This natural prevalence hinted at its biological importance.

The stability of the quinazolinone nucleus has made it an attractive framework for medicinal chemists. omicsonline.org This has led to extensive research and the development of numerous synthetic methods to create diverse derivatives. organic-chemistry.orgijprajournal.com The scaffold's unique structural features, which allow for various substitutions, have enabled its evolution into what is often termed a "privileged structure" in drug discovery. omicsonline.orgnih.gov This designation reflects its ability to bind to multiple biological targets, leading to a wide spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and anticonvulsant properties. mdpi.comnih.govnih.gov

Overview of the 4(3H)-Quinazolinone Structural Motif

The 4(3H)-quinazolinone structural motif is a bicyclic aromatic compound, featuring a benzene (B151609) ring fused to a pyrimidine (B1678525) ring. researchgate.net A key feature of this scaffold is a carbonyl group at the C-4 position and nitrogen atoms at positions 1 and 3. The structure is characterized by a lactam-lactim tautomerism, an important feature influencing its reactivity. nih.gov

The versatility of the quinazolinone ring system allows for chemical modifications at several positions, primarily at the C-2 and N-3 positions. researchgate.net These positions are critical for structure-activity relationship (SAR) studies, as substitutions at these sites can significantly modulate the biological activity of the resulting molecules. omicsonline.orgresearchgate.net This structural flexibility makes the 4(3H)-quinazolinone scaffold a valuable template for designing new therapeutic agents. nih.gov

Rationale for Investigating 3-(4-tert-butylbenzyl)-4(3H)-quinazolinone and Related Derivatives

The investigation into specific derivatives like this compound is driven by the established therapeutic potential of the quinazolinone core and the quest for novel, more effective drugs. nih.govacgpubs.org Medicinal chemistry research often employs a strategy of systematic structural modification to explore how different chemical groups affect a molecule's biological activity—a process known as Structure-Activity Relationship (SAR) studies. nih.gov

The rationale for synthesizing and studying this compound is rooted in several key principles:

Importance of the N-3 Position: A large body of research has shown that substitutions at the N-3 position of the quinazolinone ring are crucial for influencing its pharmacological profile, with many 3-substituted derivatives exhibiting potent antimicrobial and other biological activities. omicsonline.orgresearchgate.net

Exploring Chemical Space: The introduction of a 4-tert-butylbenzyl group at this position serves to probe a specific area of chemical space. The benzyl (B1604629) group provides a degree of conformational flexibility, while the tert-butyl group is a bulky, lipophilic moiety. This combination can influence how the molecule interacts with biological targets, potentially enhancing binding affinity, selectivity, or pharmacokinetic properties.

Lead Compound Development: Synthesizing novel analogs like this compound is a fundamental step in the discovery of new lead compounds. mdpi.com By creating and screening a library of such derivatives, researchers can identify molecules with improved potency and desirable pharmacological characteristics, paving the way for the development of new therapeutics. nih.govnih.gov The availability of this compound from suppliers catering to early discovery researchers suggests its role as a building block or screening compound in these programs. sigmaaldrich.com

Research Data and Properties

While specific, in-depth research findings on the biological activities of this compound are not extensively published in publicly accessible literature, its basic chemical properties can be documented. The investigation of this compound is part of a broader effort to understand the impact of N-3 substitutions on the well-documented bioactivity of the quinazolinone scaffold.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 342636-61-7 sigmaaldrich.com
Molecular Formula C19H20N2O sigmaaldrich.com
Molecular Weight 292.38 g/mol sigmaaldrich.com

Table 2: Representative Biological Activities of the 4(3H)-Quinazolinone Scaffold

ActivityDescriptionRepresentative CompoundsReference
Anticancer Inhibition of cancer cell proliferation through mechanisms like kinase inhibition or apoptosis induction.Gefitinib, Erlotinib (B232) nih.govmdpi.com
Antibacterial Activity against various bacterial strains, including resistant ones like MRSA.(E)-3-(5-carboxy-2-fluorophenyl)-2-(4-cyanostyryl)quinazolin-4(3H)-one nih.govnih.gov
Anti-inflammatory Inhibition of inflammatory pathways, for instance, by targeting COX enzymes.4(3H)-QLO derivatives nih.gov
Antifungal Inhibition of the growth of various pathogenic fungi.Tryptanthrin derivatives mdpi.comnih.gov
Antiviral Activity against various viruses.Various synthetic derivatives acgpubs.org

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-[(4-tert-butylphenyl)methyl]quinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O/c1-19(2,3)15-10-8-14(9-11-15)12-21-13-20-17-7-5-4-6-16(17)18(21)22/h4-11,13H,12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPTPTTWEFICMCZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)CN2C=NC3=CC=CC=C3C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

439135-85-0
Record name 3-(4-TERT-BUTYLBENZYL)-4(3H)-QUINAZOLINONE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthetic Methodologies and Chemical Transformations of 4 3h Quinazolinones

Conventional and Modern Synthetic Approaches to the 4(3H)-Quinazolinone Core

The construction of the 4(3H)-quinazolinone ring system can be achieved through a variety of synthetic strategies, ranging from classical condensation reactions to modern, more sustainable protocols. These methods often utilize readily available starting materials like anthranilic acid derivatives.

Cyclocondensation Reactions for Quinazolinone Formation

Cyclocondensation reactions represent the most traditional and widely employed method for synthesizing the 4(3H)-quinazolinone core. These reactions typically involve the condensation of an anthranilic acid derivative with a one-carbon source, such as an amide, followed by cyclization.

The Niementowski quinazoline (B50416) synthesis, a classic example, involves the thermal condensation of anthranilic acid with amides to form 4(3H)-quinazolinones. ekb.eg While effective, this method often requires high temperatures and can result in lengthy reaction times. ekb.egijprajournal.com A significant advancement involves the use of 2-aminobenzamide (B116534), which can react with various carbonyl compounds. For instance, the cyclocondensation of 2-aminobenzamide with aldehydes or ketones is a common route to 2,3-dihydroquinazolin-4(1H)-ones, which can be subsequently oxidized to the desired 4(3H)-quinazolinone. researchgate.netresearchgate.net

Another prevalent strategy begins with the acylation of anthranilic acid, for example with an acyl chloride, to form an N-acylanthranilic acid. This intermediate is then cyclized, often by heating with acetic anhydride (B1165640), to generate a 2-substituted benzoxazin-4-one. ijprajournal.comnih.gov This stable intermediate can then react with a primary amine to yield a 2,3-disubstituted 4(3H)-quinazolinone. ijprajournal.comnih.gov This two-step sequence is highly versatile and allows for the introduction of various substituents at both the C2 and N3 positions.

Starting MaterialsReagents/ConditionsProduct TypeReference
Anthranilic acid, AmideHeat (130-150 °C)2-Substituted-4(3H)-quinazolinone ekb.eg
2-Aminobenzamide, Aldehyde/KetoneLactic acid, 70°C2,3-Dihydroquinazolin-4(1H)-one researchgate.net
Anthranilic acid, Acyl chloride1) Base; 2) Acetic anhydride2-Substituted-benzoxazin-4-one ijprajournal.comnih.gov
Benzoxazin-4-one, Primary amineReflux in ethanol (B145695) or DMF2,3-Disubstituted-4(3H)-quinazolinone nih.govorganic-chemistry.org
2-Fluorobenzoyl chloride, 2-Amino-N-heterocyclei-Pr2EtN, CH2Cl2, RTFused 4(3H)-quinazolinone nd.edu

Multi-component Reactions (MCRs) for Quinazolinone Synthesis

Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation, have emerged as powerful tools for building molecular complexity efficiently. Several MCRs have been developed for the one-pot synthesis of 4(3H)-quinazolinones.

Catalyst-Free and Environmentally Benign Synthetic Protocols

In line with the principles of green chemistry, significant effort has been directed towards developing catalyst-free and environmentally friendly methods for quinazolinone synthesis. These protocols aim to minimize waste, avoid hazardous reagents, and reduce energy consumption.

One such approach involves heating a mixture of an aldehyde and an anthranilamide under air, which acts as a cheap and readily available oxidant, without the need for any metal or chemical catalyst. ekb.eg The reaction can even be performed under solventless conditions, further enhancing its environmental credentials. ekb.eg Another innovative method utilizes visible light to promote the cyclocondensation of 2-aminobenzamides with aldehydes at room temperature, completely avoiding catalysts and external oxidants. rsc.org This protocol has been successfully applied to the late-stage functionalization of complex molecules like nucleosides. rsc.org

Oxidative Cleavage Methods in Quinazolinone Synthesis

Oxidative cleavage reactions provide an alternative pathway to the quinazolinone core by forming a key carbonyl intermediate in situ. One reported method describes an efficient and selective oxidative procedure for synthesizing quinazolinones from o-aminobenzamides and styrenes. mdpi.com In this metal- and catalyst-free protocol, the C=C bond of the styrene (B11656) is cleaved to generate an aldehyde, which then undergoes condensation and cyclization with the o-aminobenzamide. mdpi.com The reaction is typically promoted by an oxidant like di-tert-butyl peroxide (DTBP) in a solvent such as DMSO at elevated temperatures. mdpi.com

Another strategy involves the oxidative cyclization of isatins with amidine hydrochlorides. rsc.org This reaction, promoted by a combination of tert-butyl hydroperoxide (TBHP) and potassium phosphate (B84403) (K3PO4), proceeds at room temperature and offers a divergent route to either quinazolin-4(3H)-ones or tryptanthrins. rsc.org

Targeted Synthesis of 3-(4-tert-butylbenzyl)-4(3H)-quinazolinone and its Analogues

While numerous general methods for quinazolinone synthesis exist, the specific preparation of this compound is not extensively detailed in readily available literature. However, its synthesis can be reliably projected from established, analogous reactions. A highly plausible and efficient route is a one-pot, three-component reaction.

This synthesis would utilize isatoic anhydride, 4-tert-butylbenzylamine, and a one-carbon source like triethyl orthoformate. Alternatively, and perhaps more directly, the target compound can be formed by reacting 2-aminobenzamide with 4-tert-butylbenzaldehyde (B1265539). This reaction involves an initial condensation to form a Schiff base intermediate, followed by an intramolecular cyclization and subsequent oxidation to yield the aromatic quinazolinone ring.

A proposed synthetic scheme is as follows:

Reactant 1: 2-Aminobenzamide

Reactant 2: 4-tert-butylbenzaldehyde

Conditions: The reaction can be promoted by a catalyst such as p-toluenesulfonic acid or simply by heating in a solvent like DMSO, which can also facilitate the final oxidation step. organic-chemistry.org

This approach provides a direct and modular route to the target compound and its analogues, where variations can be introduced through the choice of substituted 2-aminobenzamides or substituted benzaldehydes.

Strategies for Derivatization at Key Positions of the 4(3H)-Quinazolinone Scaffold

The pharmacological and material properties of 4(3H)-quinazolinones can be fine-tuned by introducing various functional groups at different positions of the heterocyclic scaffold. The most common sites for derivatization are the N3 and C2 positions, as well as the fused benzene (B151609) ring.

Derivatization at the N3 Position: The substituent at the N3 position is readily introduced by selecting the appropriate primary amine during synthesis, for example, in reactions with a 2-substituted benzoxazin-4-one intermediate. ijprajournal.comnih.gov This allows for the incorporation of a wide array of alkyl, aryl, and benzyl (B1604629) groups, as demonstrated by the synthesis of N-butyl or N-benzyl substituted quinazolinones. nih.govnih.gov

Derivatization at the C2 Position: The C2 substituent is typically derived from the carboxylic acid, acyl chloride, or aldehyde used in the initial condensation step. ijprajournal.com For instance, using butyryl chloride leads to a propyl group at C2, while using phenylacetic acid derivatives introduces a benzyl group. ekb.egnih.gov Further reactions can be performed on an existing C2 substituent. For example, a 2-methyl group can be condensed with aromatic aldehydes to form 2-styryl quinazolinones. researchgate.net

Derivatization of the Benzene Ring: Substituents on the fused benzene ring are usually incorporated from the start by using a substituted anthranilic acid or 2-aminobenzamide. For example, using 5-bromoanthranilic acid or 6-bromo-isatoic anhydride leads to the corresponding 6-bromo-4(3H)-quinazolinone derivatives. ekb.egorganic-chemistry.org These halogenated derivatives are valuable intermediates for further functionalization via cross-coupling reactions.

Substitution and Modification at the N3 Position

The nitrogen atom at the 3-position (N3) of the 4(3H)-quinazolinone ring is a common site for substitution, providing a straightforward handle to introduce a variety of functional groups and modulate the molecule's properties. One prevalent method involves the reaction of a 2-substituted-4H-3,1-benzoxazin-4-one with a primary amine. This reaction leads to the opening of the oxazinone ring followed by cyclization to form the N3-substituted quinazolinone. For instance, reacting 2-methyl-4H-3,1-benzoxazin-4-one with different primary amines can yield a range of 3-substituted-2-methyl-4(3H)-quinazolinones. nih.gov

Another approach to N3-functionalization is the direct alkylation or arylation of a pre-formed 4(3H)-quinazolinone. This can be achieved by reacting the N-H of the quinazolinone with an appropriate electrophile, such as an alkyl halide or an aryl halide, often in the presence of a base. For example, N-alkylation of quinazolin-4-one with chloroacetone (B47974) can introduce a propan-2-one moiety at the N3 position. researchgate.net The resulting ketone can then be further elaborated, for instance, by condensation with hydrazines to form hydrazones. researchgate.net

Microwave-assisted synthesis has also been employed to accelerate the one-pot, three-component reaction of anthranilic acids, carboxylic acids, and amines to efficiently produce N3-substituted quinazolinones. ijprajournal.com This method offers advantages in terms of reaction time and yield. ijprajournal.com

Table 1: Examples of N3-Substituted 4(3H)-Quinazolinones

Entry Reactant 1 Reactant 2 Product Reference
1 2-Methyl-4H-3,1-benzoxazin-4-one Aniline 2-Methyl-3-phenyl-4(3H)-quinazolinone nih.gov
2 2-Methyl-4H-3,1-benzoxazin-4-one Benzylamine 3-Benzyl-2-methyl-4(3H)-quinazolinone nih.gov
3 Quinazolin-4-one Chloroacetone 3-(2-Oxopropyl)quinazolin-4(3H)-one researchgate.net

This table is illustrative and provides examples based on general synthetic methods for 4(3H)-quinazolinones.

Chemical Modifications at the C2 Position

The carbon atom at the 2-position (C2) is another key site for introducing structural diversity into the 4(3H)-quinazolinone scaffold. A variety of substituents, including alkyl, aryl, and heterocyclic moieties, can be installed at this position. A common strategy involves the cyclization of an appropriately substituted anthranilamide derivative. For example, the reaction of 2-aminobenzamide with various aldehydes or orthoesters can yield 2-substituted-4(3H)-quinazolinones. organic-chemistry.orgmdpi.com

Modification of a pre-existing group at the C2 position is also a viable approach. For instance, a methyl group at C2 can be functionalized. It can be brominated using N-bromosuccinimide (NBS) to form a bromomethyl derivative, which can then serve as an electrophile for substitution with various nucleophiles, such as imidazoles, triazoles, and thiazoles. mdpi.com Furthermore, condensation of a 2-methyl-4(3H)-quinazolinone with aromatic aldehydes can lead to the formation of 2-styryl derivatives. researchgate.net

The introduction of aryl groups at the C2 position can be achieved through metal-catalyzed cross-coupling reactions or by using 2-chloroquinazolines as precursors where the C4 position is blocked. nih.gov Recent advancements also include C-H activation techniques to functionalize the C2 position. nih.gov Additionally, dithiocarbamate (B8719985) side chains have been successfully introduced at the C2 position, leading to compounds with interesting biological profiles. nih.gov

Table 2: Examples of C2-Modified 4(3H)-Quinazolinones

Entry Starting Material Reagent(s) Product Moiety at C2 Reference
1 2-Aminobenzamide Benzaldehyde Phenyl mdpi.com
2 2-Methyl-4(3H)-quinazolinone N-Bromosuccinimide, then Imidazole Imidazolylmethyl mdpi.com
3 2-Methyl-4(3H)-quinazolinone 4-Chlorobenzaldehyde 4-Chlorostyryl researchgate.net

This table is illustrative and provides examples based on general synthetic methods for 4(3H)-quinazolinones.

Substitutions on the Fused Benzene Ring (C5, C6, C7, C8)

Modifications on the fused benzene ring of the 4(3H)-quinazolinone core are typically achieved by using substituted anthranilic acids or their equivalents as starting materials. The nature and position of the substituent on the anthranilic acid directly translate to the substitution pattern on the resulting quinazolinone. This approach allows for the introduction of a wide range of functional groups at positions C5, C6, C7, and C8.

For example, starting from 5-nitroanthranilic acid, one can synthesize 6-nitro-4(3H)-quinazolinone derivatives. nih.gov Similarly, the use of 5-bromoanthranilic acid leads to the formation of 6-bromo-4(3H)-quinazolinones. nih.gov Electrophilic aromatic substitution on the pre-formed quinazolinone ring is another method, although regioselectivity can be a challenge. Nitration of 4(3H)-quinazolinone with fuming nitric acid and sulfuric acid has been reported to yield the 6-nitro derivative. researchgate.net

The introduction of substituents on the benzene ring is crucial as it can significantly influence the electronic properties and biological activity of the molecule. For instance, the presence of electron-withdrawing or electron-donating groups can affect the reactivity of the heterocyclic ring and its interaction with biological targets. nih.gov Recent studies have also explored the incorporation of basic side chains at the C8 position to investigate the impact on biological activity. nih.gov

Table 3: Examples of Fused Benzene Ring Substituted 4(3H)-Quinazolinones

Entry Starting Material Reagent(s) Product Reference
1 5-Nitroanthranilic acid Formamide 6-Nitro-4(3H)-quinazolinone nih.gov
2 5-Bromoanthranilic acid Chloroacetyl chloride, then Ammonia 6-Bromo-2-methyl-4(3H)-quinazolinone nih.gov
3 4(3H)-Quinazolinone Fuming Nitric Acid, Sulfuric Acid 6-Nitro-4(3H)-quinazolinone researchgate.net

This table is illustrative and provides examples based on general synthetic methods for 4(3H)-quinazolinones.

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies

Methodologies for Elucidating Structure-Activity Relationships in Quinazolinone Derivatives

The elucidation of SAR in quinazolinone derivatives employs a variety of methodologies, ranging from traditional synthetic approaches to advanced computational techniques. A common strategy involves the systematic synthesis of analogues by modifying different parts of the quinazolinone scaffold and evaluating their biological activity. nih.govnih.gov This allows researchers to identify key structural features responsible for the observed bioactivity.

One of the primary approaches is the variation of substituents on the quinazolinone core. nih.govnih.gov For instance, researchers systematically alter the groups at positions C2, N3, C6, C7, and C8 of the quinazolinone ring to probe the electronic and steric requirements for optimal activity. nih.govnih.gov The synthesis of these derivatives is often achieved through multi-step reaction sequences, starting from readily available precursors like anthranilic acid. nih.govnih.gov

In addition to synthetic modifications, computational methods play a significant role in modern SAR studies. Techniques such as molecular docking are used to predict the binding orientation of quinazolinone derivatives within the active site of a biological target, providing insights into the molecular interactions that govern activity. nih.govtandfonline.com Three-dimensional quantitative structure-activity relationship (3D-QSAR) is another powerful tool that correlates the 3D properties of a series of molecules with their biological activities to build predictive models. acs.org These computational approaches not only help in rationalizing the experimental SAR data but also guide the design of new, more potent analogues.

Influence of Substituents on Pre-clinical Biological Activities of 3-(4-tert-butylbenzyl)-4(3H)-quinazolinone and Related Analogues

The biological activity of quinazolinone derivatives is highly dependent on the nature and position of substituents on the heterocyclic ring system. The following sections delve into the specific impact of the 4-tert-butylbenzyl moiety and substitutions at other key positions on the biological profiles of these compounds.

The presence of a benzyl (B1604629) group at the N3 position of the 4(3H)-quinazolinone core is a common feature in many biologically active derivatives. tandfonline.comjuniperpublishers.com This substituent can significantly influence the compound's lipophilicity, steric profile, and interaction with biological targets. While direct and extensive research focusing solely on the 3-(4-tert-butylbenzyl) moiety is limited in the available literature, general SAR principles for N3-substituted quinazolinones can provide valuable insights.

In a study on quinazolinone-based antibacterial agents, it was noted that hydrophobic characteristics in certain regions of the molecule appeared to play a noticeable role in their activity. acs.org Another study on quinazolinone derivatives highlighted that the presence of a keto group and a benzyl radical contributes to a decrease in lipophilicity, while substituents like methoxyphenyl and methyl groups can increase hydrophobicity. eco-vector.com This underscores the delicate balance of lipophilicity and other physicochemical properties in determining biological activity.

Without direct comparative studies of this compound against its non-tert-butylated counterpart or other para-substituted benzyl analogues, the precise contribution of the 4-tert-butyl group to its specific biological profile remains an area for further investigation.

Structure-activity relationship studies have extensively demonstrated that substitutions at various positions of the quinazolinone ring system are critical for modulating the biological activities of these compounds. eco-vector.comresearchgate.net

C2 Position: The substituent at the C2 position has been shown to be crucial for a range of biological activities. The introduction of methyl, amine, or thiol groups at this position is often considered essential for antimicrobial properties. researchgate.net In some series of quinazolinone derivatives, the presence of a substituted aromatic ring at C2 has been linked to potent bioactivity.

N3 Position: The N3 position is a common site for modification in the design of quinazolinone-based therapeutic agents. The nature of the substituent at this position can significantly impact the compound's pharmacological profile. For instance, the presence of a substituted aromatic ring at position 3 is considered important for antimicrobial activity. researchgate.net In some studies, the introduction of different heterocyclic moieties at this position has been shown to enhance biological activity. eco-vector.com

The following table summarizes the general influence of substituents at different positions on the biological activity of quinazolinone derivatives based on published research findings.

PositionType of SubstituentGeneral Impact on Bioactivity
C2 Methyl, Amine, Thiol, Substituted Aromatic RingsOften essential for antimicrobial and other biological activities.
N3 Substituted Aromatic Rings, Heterocyclic MoietiesCan significantly modulate pharmacological profiles, including antimicrobial and other activities.
C6 Halogens (e.g., I, Br)Can improve antibacterial activity.
C7 Halogens (e.g., Cl)May enhance anticonvulsant activity in some series.
C8 Halogens (e.g., I)Can improve antibacterial activity.

Quantitative Structure-Activity Relationship (QSAR) Modeling of Quinazolinone Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. tandfonline.com This approach is widely used in drug discovery to predict the activity of new, unsynthesized compounds and to gain insights into the structural features that are important for bioactivity.

The development of a robust QSAR model begins with the selection of appropriate molecular descriptors. These descriptors are numerical values that encode different aspects of a molecule's structure and physicochemical properties. They can be broadly categorized into several classes, including:

Constitutional descriptors: These describe the basic composition of a molecule, such as molecular weight and atom counts.

Topological descriptors: These are derived from the 2D representation of a molecule and describe its connectivity.

Geometrical descriptors: These are based on the 3D structure of the molecule and include parameters like molecular surface area and volume.

Electronic descriptors: These describe the electronic properties of a molecule, such as dipole moment and the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). tandfonline.com

Physicochemical descriptors: These include properties like lipophilicity (logP) and the number of hydrogen bond donors and acceptors.

Once a set of descriptors is calculated for a series of quinazolinone derivatives with known biological activities, statistical methods are employed to build a predictive model. Multiple Linear Regression (MLR) is a commonly used technique that generates a linear equation relating the biological activity to a combination of the most relevant descriptors. tandfonline.com Other methods, such as Partial Least Squares (PLS) and various machine learning algorithms, are also utilized. The goal is to develop a model that can accurately predict the activity of compounds in a training set and, more importantly, in an external test set.

The validation of a QSAR model is a critical step to ensure its reliability and predictive power. This is typically done through both internal and external validation procedures.

Internal validation techniques, such as leave-one-out cross-validation (q²), assess the robustness of the model using only the training set data.

External validation involves using the developed model to predict the activities of a separate set of compounds (the test set) that were not used in model development. The predictive ability of the model is then evaluated by comparing the predicted activities with the experimentally determined values. Statistical parameters such as the squared correlation coefficient (R²) for the test set are used to gauge the model's performance.

Another crucial aspect of QSAR modeling is defining the applicability domain (AD) of the model. The AD represents the chemical space for which the model's predictions are considered reliable. Predictions for compounds that fall outside this domain are likely to be less accurate. The AD is defined based on the range of the descriptors used to build the model and the structural similarity of the new compounds to those in the training set. Defining the AD is a key principle for the regulatory acceptance of QSAR models.

Mechanistic Investigations and Molecular Target Identification

In Vitro and Cell-Based Assay Methodologies for Target Identification

Initial investigations into the biological activity of a compound typically involve a battery of in vitro and cell-based assays. These screening methods are designed to identify potential molecular targets and assess the compound's effects on cellular processes. For the broader class of quinazolinone derivatives, numerous studies have employed such techniques. For instance, various research efforts have utilized cell viability assays (like the MTT assay) on cancer cell lines, enzymatic assays to measure the inhibition of specific proteins, and reporter gene assays to assess the impact on signaling pathways.

However, a detailed review of publicly accessible scientific literature and chemical databases reveals a notable lack of specific published studies detailing the use of these methodologies for the express purpose of identifying the molecular targets of 3-(4-tert-butylbenzyl)-4(3H)-quinazolinone. While the compound is available from commercial suppliers as a chemical for research, the results of any comprehensive screening or target identification efforts have not been reported in peer-reviewed journals.

Molecular Interactions with Specific Biological Macromolecules

The biological activity of a compound is predicated on its interaction with specific macromolecules in the body, such as enzymes, receptors, or other proteins.

Enzyme Inhibition Studies (e.g., Protein Kinases, Phosphodiesterases, Tubulin)

The quinazolinone core is a well-established "privileged scaffold" known to interact with various enzymes. Many derivatives have been synthesized and shown to inhibit protein kinases like EGFR, VEGFR, and CDK, as well as other enzymes such as phosphodiesterases. Some quinazolinones have also been found to interfere with the polymerization of tubulin, a key component of the cytoskeleton.

Despite the extensive research into the enzyme-inhibiting properties of the quinazolinone class, there is no specific data available in the scientific literature that details the inhibitory activity of this compound against these or other enzymes. Studies have not yet been published that characterize its potency (e.g., IC50 or Ki values) or its mode of inhibition against specific enzymatic targets.

Receptor Binding Profiling (e.g., β1-Adrenergic Receptors, H3 Receptors)

Certain quinazolinone derivatives have been investigated for their ability to bind to and modulate the activity of various cell surface receptors. For example, specific analogues have been identified as antagonists or inverse agonists for histamine (B1213489) H3 receptors or β1-adrenergic receptors.

A comprehensive search of the available literature indicates that this compound has not been specifically profiled for its binding affinity or functional activity at β1-adrenergic receptors, H3 receptors, or other G-protein coupled receptors (GPCRs).

Modulation of Protein-Protein Interactions

Disrupting or stabilizing protein-protein interactions (PPIs) is an emerging therapeutic strategy. Some complex heterocyclic molecules are capable of binding to protein interfaces and modulating their interactions. For example, certain quinazolinone-based compounds have been shown to allosterically modulate the function of proteins like the penicillin-binding protein (PBP)2a in MRSA.

There are currently no published studies demonstrating that this compound functions as a modulator of any specific protein-protein interactions.

Cellular Mechanisms of Action

Cell Cycle Regulation and Apoptosis Induction in Cellular Models

A common mechanism for anticancer agents, including many quinazolinone derivatives, is the disruption of the cell cycle and the induction of apoptosis (programmed cell death). These effects are often studied using techniques like flow cytometry to analyze cell cycle distribution (e.g., arrest in G1, S, or G2/M phases) and annexin (B1180172) V staining to detect apoptotic cells.

While these cellular effects are well-documented for numerous other quinazolinone compounds, specific research detailing the impact of this compound on cell cycle progression or its ability to induce apoptosis in any cellular model has not been reported in the public domain.

Modulation of Intracellular Signaling Pathways (e.g., NF-κB, JAK-STAT)

The 4(3H)-quinazolinone scaffold is a recurring motif in compounds designed to modulate critical intracellular signaling pathways, such as the Nuclear Factor-kappa B (NF-κB) and Janus Kinase/Signal Transducer and Activator of Transcription (JAK-STAT) pathways. These pathways are central to the regulation of immune responses, inflammation, cell proliferation, and survival.

Nuclear Factor-kappa B (NF-κB) Pathway

The NF-κB pathway is a crucial regulator of pro-inflammatory gene expression. nih.gov Dysregulation of this pathway is implicated in numerous inflammatory diseases. nih.gov Research into quinazoline (B50416) derivatives has revealed their potential as inhibitors of NF-κB activation. For instance, a study on a series of (4-phenylamino)quinazoline alkylthiourea derivatives demonstrated their ability to selectively inhibit NF-κB activation in macrophage-like THP-1 cells. nih.gov One such derivative, 1-(4-(tert-Butyl)benzyl)-3-(4-((3-chlorophenyl)amino)quinazolin-6-yl)thiourea , which shares the 4-tert-butylbenzyl moiety with the subject compound, was synthesized and evaluated for its NF-κB inhibitory activity. nih.gov This suggests that the 4-tert-butylbenzyl group may contribute to the interaction with components of the NF-κB signaling cascade. The general mechanism of these inhibitors often involves targeting kinases within the pathway, such as the IKK complex, thereby preventing the phosphorylation and subsequent degradation of IκBα, which retains NF-κB in the cytoplasm. nih.gov

Table 1: NF-κB Inhibitory Activity of a Structurally Related Quinazoline Derivative

Compound Name Cell Line Effect Reference
1-(4-(tert-Butyl)benzyl)-3-(4-((3-chlorophenyl)amino)quinazolin-6-yl)thiourea THP-1 (macrophage-like) Inhibition of NF-κB activation nih.gov

JAK-STAT Pathway

The JAK-STAT pathway is another critical signaling cascade that transmits information from extracellular cytokine signals to the nucleus, playing a key role in the immune system. nih.govmdpi.com The pathway involves Janus kinases (JAKs) and Signal Transducers and Activators of Transcription (STATs). nih.govnih.gov Several quinazoline derivatives have been identified as potent JAK inhibitors. For example, a novel quinazoline derivative, SH-340 , has been shown to inhibit IL-4/IL-13-induced STAT6 signaling in keratinocytes. nih.gov This inhibition is crucial as the IL-4/IL-13 signaling axis is a key driver in the pathogenesis of atopic dermatitis. nih.gov Another quinazoline-based drug, JTE-052 (delgocitinib) , is a known potent JAK inhibitor that has demonstrated efficacy in reducing inflammation in skin disease models by inhibiting the production of pro-inflammatory cytokines. nih.gov The ability of the quinazoline scaffold to fit into the ATP-binding pocket of kinases makes it a suitable backbone for designing inhibitors of the JAK family.

Table 2: Modulation of the JAK-STAT Pathway by Quinazoline Derivatives

Compound Name Target Effect Cell/Disease Model Reference
SH-340 STAT6 signaling (IL-4/IL-13 induced) Inhibition Keratinocytes nih.gov
JTE-052 (delgocitinib) JAK Inhibition of pro-inflammatory cytokine production Mouse model of atopic dermatitis nih.gov

Induction of Cellular Differentiation Pathways

Beyond the modulation of signaling pathways involved in inflammation and immunity, certain quinazolinone derivatives have been found to induce cellular differentiation, a process by which a less specialized cell becomes a more specialized cell type. This is a particularly important area of research in cancer therapy, where inducing differentiation can be a strategy to halt the proliferation of malignant cells.

Research has shown that styryl quinazolinones can induce myeloid differentiation in acute myeloid leukemia (AML) cells. nih.gov This effect is mediated by the upregulation of the transcription factor CCAAT/enhancer-binding protein α (C/EBPα), a key regulator of granulocytic differentiation. nih.gov The study highlighted that specific structural features of the styryl quinazolinones were essential for this activity, with variations leading to a loss of differentiation potential. nih.gov

In a different context, the quinazoline derivative SH-340 was found to induce the differentiation of keratinocytes. nih.gov This was evidenced by an increase in cell size and the expression of genes associated with both initial and terminal differentiation, as well as skin barrier function. nih.gov This finding is significant for inflammatory skin conditions like atopic dermatitis, where an impaired skin barrier is a key feature. nih.gov

Table 3: Induction of Cellular Differentiation by Quinazolinone Derivatives

Compound Class/Name Cell Type Differentiation Pathway Key Molecular Target/Effect Reference
Styryl quinazolinones HL-60 (AML cells) Myeloid differentiation Upregulation of C/EBPα expression nih.gov
SH-340 Keratinocytes Keratinocyte differentiation Increased expression of differentiation and skin barrier genes nih.gov

Exploration of Pre Clinical Biological Activities

Antimicrobial Research

The quinazolinone scaffold is a foundation for developing agents with a broad spectrum of antimicrobial properties. researchgate.netresearchgate.net

Antibacterial Activity Against Specific Bacterial Strains (e.g., MRSA, Staphylococcus aureus, Escherichia coli, Klebsiella pneumoniae, Pseudomonas aeruginosa)

Quinazolinone derivatives have demonstrated notable antibacterial effects against a variety of pathogenic bacteria. eco-vector.com Studies have shown their efficacy against both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus, Streptococcus pneumoniae, Proteus mirabilis, Pseudomonas aeruginosa, Klebsiella pneumoniae, and Escherichia coli. eco-vector.com The mechanism for some quinoline-based compounds involves the inhibition of bacterial DNA gyrase and type IV topoisomerase, crucial enzymes for DNA replication, leading to bacterial cell death. eco-vector.com

Particularly significant is the activity of certain 4(3H)-quinazolinone derivatives against methicillin-resistant Staphylococcus aureus (MRSA), a major cause of antibiotic-resistant infections. nih.govnih.gov Some of these compounds act by targeting penicillin-binding protein 2a (PBP2a), an enzyme that confers resistance to β-lactam antibiotics in MRSA. nih.govnih.gov By binding to an allosteric site on PBP2a, these quinazolinones induce a conformational change that opens the active site, allowing β-lactam antibiotics to bind and exert their inhibitory effect. nih.gov This synergistic action can restore the efficacy of antibiotics that have become obsolete due to resistance. nih.gov

Research has identified specific quinazolinone compounds with potent activity against MRSA strains, with some exhibiting Minimum Inhibitory Concentration (MIC) values of ≤0.5 μg/mL. nih.gov The antibacterial activity is often dependent on the specific chemical substitutions on the quinazolinone core. frontiersin.org For instance, the presence of a heteryl group at the aldimine in a 3-amino quinazolinone structure has been shown to significantly enhance antibacterial activity. frontiersin.org Conversely, increasing the number of methoxy (B1213986) group substitutions on the benzylidene nucleus can decrease activity. frontiersin.org

Compound/Derivative ClassBacterial Strain(s)Observed ActivitySource(s)
4(3H)-Quinazolinone derivativesStaphylococcus aureus, Streptococcus pneumoniae, Proteus mirabilis, Pseudomonas aeruginosa, Klebsiella pneumoniae, Escherichia coliGeneral pharmacological effect. eco-vector.com eco-vector.com
Specific 4(3H)-Quinazolinone analogsMethicillin-resistant Staphylococcus aureus (MRSA)Inhibition of PBP2a, synergy with β-lactam antibiotics. nih.gov nih.gov
Quinazolinone compound 27S. aureus strains (including vancomycin- and linezolid-resistant strains)Potent activity with MIC values ≤0.5 μg/mL. nih.gov nih.gov
2-Phenyl-3-[1-(furfurylidene amino)]-quinazolin-4-(3H)-oneGram-positive and Gram-negative bacteriaSuperior activity among a series of synthesized compounds. frontiersin.org frontiersin.org
6-bromo-2-phenyl-3-{[4-(5-methyl-3-phenyl-4-isoxazolyl) phenyl] sulfonyl 4-(3H) quinazolinoneStaphylococcus aureusPromising activity. jocpr.com jocpr.com

Antifungal Activity (e.g., against Candida albicans, Fusarium graminearum)

The 4(3H)-quinazolinone scaffold is also a promising basis for the development of novel antifungal agents. nih.govnih.gov Research has demonstrated the efficacy of these compounds against various fungal pathogens. nih.govnih.gov

In one study, a series of 2,3-disubstituted 4(3H)-quinazolinone derivatives were evaluated for their antifungal effects against Candida albicans, Aspergillus niger, and Aspergillus flavus. nih.gov The results indicated that many of the tested compounds were promising as potential antifungal agents. nih.gov

Another area of investigation has been the activity of quinazolinone derivatives against plant pathogenic fungi. For example, derivatives have been designed and synthesized to find new fungicides targeting organisms like Fusarium graminearum. nih.gov Through systematic structural optimization, a specific 4(3H)-quinazolinone compound was identified as a promising lead, demonstrating significant in vitro antifungal activity against Fusarium graminearum with an EC₅₀ value of 0.76 μg/mL. nih.gov Other studies have shown that certain 3-alkylquinazolin-4-one derivatives exhibit good antifungal activity against Fusarium oxysporum and Gibberella zeae. nih.gov

Compound/Derivative ClassFungal Strain(s)Observed ActivitySource(s)
2,3-disubstituted 4(3H)-quinazolinone derivativesCandida albicans, Aspergillus niger, Aspergillus flavusPromising antifungal effects. nih.gov nih.gov
Optimized 4(3H)-quinazolinone compoundFusarium graminearumSignificant in vitro activity (EC₅₀ = 0.76 μg/mL). nih.gov nih.gov
6-bromo-3-propylquinazolin-4-one (3h)Fusarium oxysporum, Valsa mali, Gibberella zeaeGood to strong in vitro antifungal activity. nih.gov nih.gov

Antiviral Activity (e.g., against Zika Virus, Dengue Virus, HIV-1)

Recent research has highlighted the potential of quinazolinone compounds as potent antiviral agents, particularly against flaviviruses like Zika Virus (ZIKV) and Dengue Virus (DENV). nih.govnih.gov These viruses are significant human pathogens causing millions of infections annually. nih.gov

Phenotypic screening has identified 2,3,6-trisubstituted quinazolinone compounds as novel inhibitors of ZIKV replication. nih.govnih.gov Subsequent synthesis and testing of analogs revealed that specific compounds exhibited broad and potent activities against both ZIKV and DENV, with EC₅₀ values as low as 86 nM and no significant cytotoxicity to mammalian cells. nih.govnih.gov For instance, one of the most potent compounds inhibited ZIKV replication by over 99.9% at a concentration of 10 μM, with an EC₅₀ of 100 nM. nih.gov These compounds were also found to significantly reduce the cellular levels of viral proteins. nih.gov The structure-activity relationship studies indicated that the substitution pattern on the quinazolinone ring is crucial for antiviral activity. nih.gov

Anti-inflammatory Research in In Vitro and Cellular Models

The 4(3H)-quinazolinone scaffold is a well-established framework for the development of agents with anti-inflammatory properties. rasayanjournal.co.inbiotech-asia.orgnih.gov Chronic inflammation is linked to various diseases, and the modulation of inflammatory pathways is a key therapeutic strategy. nih.govnih.gov

Inhibition of Pro-inflammatory Cytokine Production (e.g., TNF-α, IL-6)

A key mechanism of anti-inflammatory action is the suppression of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). researchgate.netplos.orgmsptm.org These cytokines are produced by immune cells like macrophages during an inflammatory response and play a central role in amplifying and sustaining inflammation. nih.govplos.org

Studies on various compounds have demonstrated the ability to inhibit the production of these cytokines in cellular models, such as lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages. nih.govresearchgate.netplos.org For example, the fungal antibiotic ascofuranone (B1665194) has been shown to suppress the LPS-induced transcription of TNF-α, IL-6, and IL-1β. plos.org Similarly, other natural compounds have been found to significantly inhibit the production of TNF-α and IL-6 in LPS-stimulated macrophages. researchgate.net The inhibition of these cytokines is often linked to the downregulation of inflammatory signaling pathways like the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway. nih.govplos.org While direct studies on 3-(4-tert-butylbenzyl)-4(3H)-quinazolinone's effect on these specific cytokines are not detailed in the provided results, the broader class of quinazolinones is known for anti-inflammatory activity, often involving such mechanisms. rasayanjournal.co.innih.gov

Modulation of Inflammatory Pathways (e.g., COX-2)

Another critical target in anti-inflammatory research is the cyclooxygenase-2 (COX-2) enzyme. biotech-asia.orgnih.gov COX-2 is an inducible enzyme that is upregulated during inflammation and is responsible for the synthesis of prostaglandins, which are key mediators of the inflammatory process. nih.govplos.org

Derivatives of 4(3H)-quinazolinone have been specifically designed and synthesized as selective COX-2 inhibitors. nih.gov In one such study, a series of 2,3-disubstituted 4(3H)-quinazolinone derivatives were evaluated for their COX-1/COX-2 inhibitory activity. nih.gov Several compounds demonstrated potent and selective COX-2 inhibition, with IC₅₀ values comparable to the reference drug celecoxib. nih.gov For instance, compounds 4 and 6 from the study showed strong COX-2 inhibitory activity with IC₅₀ values of 0.33 μM and 0.40 μM, respectively, and high selectivity indices. nih.gov Molecular docking studies further supported these findings, showing that the most potent inhibitors fit well into the active site of COX-2 while having insignificant interactions with the COX-1 binding site. nih.gov The ability of these compounds to selectively inhibit COX-2 suggests their potential as anti-inflammatory agents with a reduced risk of the gastrointestinal side effects associated with non-selective NSAIDs. biotech-asia.org

Compound/Derivative ClassTarget Pathway/EnzymeObserved ActivitySource(s)
2,3-disubstitued 4(3H)-quinazolinone derivatives (e.g., compounds 4 and 6)COX-1/COX-2Potent and selective COX-2 inhibition with IC₅₀ values of 0.33 μM and 0.40 μM. nih.gov nih.gov
AscofuranoneCOX-2Attenuated the increase in COX-2 protein and mRNA levels in LPS-stimulated macrophages. plos.org plos.org

Antiproliferative and Anti-tumor Research (Cell-line and In Vitro Studies)

The quinazolin-4(3H)-one nucleus is a well-established pharmacophore in medicinal chemistry, recognized for a variety of biological activities, including anticancer effects. nih.gov Derivatives of this scaffold have demonstrated the ability to induce apoptosis (programmed cell death), a critical process for inhibiting tumor growth. mdpi.com

Cytotoxicity Against Various Human Cancer Cell Lines (e.g., MCF-7, A2780, HepG2)

Derivatives of quinazolin-4(3H)-one have been extensively evaluated for their cytotoxic effects against a range of human cancer cell lines. nih.gov In one study, a series of quinazolin-4(3H)-one derivatives showed potent cytotoxicity against human Caucasian breast adenocarcinoma (MCF-7) and human ovarian carcinoma (A2780) cell lines. nih.gov The cytotoxicity of many of these tested compounds was found to be 2- to 30-fold greater than the positive control drug, lapatinib (B449), against MCF-7 cells. nih.gov Similarly, against the A2780 cell line, the cytotoxicity was 4- to 87-fold more potent than lapatinib for most derivatives tested. nih.gov

Another study investigating 2,3-disubstituted-6-iodo-3H-quinazolin-4-one derivatives screened them for in vitro antitumor activity against several cell lines, including MCF-7 and human liver cancer (HepG2) cells. researchgate.net Several of these compounds exhibited a broad spectrum of antitumor activity, with the MCF-7 cell line being particularly sensitive. researchgate.net The research highlighted that derivatives bearing an allyl and/or benzyl (B1604629) moiety at positions 2 and/or 3 of the quinazoline (B50416) nucleus yielded the best cytotoxic results. researchgate.net

Table 1: Cytotoxicity of Representative Quinazolin-4(3H)-one Derivatives

Compound/Drug Cell Line IC₅₀ (µM) Source
Derivative 3g A2780 0.14 ± 0.03 nih.gov
Derivative 3j MCF-7 0.20 ± 0.02 nih.gov
Lapatinib (Control) MCF-7 5.9 ± 0.74 nih.gov
Lapatinib (Control) A2780 12.11 ± 1.03 nih.gov
Derivative 5c HT29 5.53 nih.gov

Inhibition of Key Oncogenic Kinases (e.g., EGFR, HER2, CDK2, VEGFR2, Aurora Kinase)

Protein kinases are crucial regulators of cell division and angiogenesis, processes essential for tumor growth and metastasis. nih.gov The quinazolinone scaffold is the basis for several potent inhibitors of different tyrosine kinases, such as gefitinib, erlotinib (B232), and lapatinib. nih.gov

Research has shown that quinazolin-4(3H)-one derivatives can exhibit significant inhibitory activity against multiple oncogenic kinases. nih.gov A synthesized series demonstrated good inhibitory activity against cyclin-dependent kinase 2 (CDK2), human epidermal growth factor receptor 2 (HER2), epidermal growth factor receptor (EGFR), and vascular endothelial growth factor receptor-2 (VEGFR2). nih.gov Specifically, compounds designated as 2i and 3i showed potent inhibition of CDK2, HER2, and EGFR. nih.gov Their activity against CDK2 (IC₅₀ = 0.173 and 0.177 µM, respectively) was comparable to the established inhibitor imatinib (B729) (IC₅₀ = 0.131 µM). nih.gov The same derivatives also displayed excellent EGFR inhibitory activity, with IC₅₀ values of 0.097 µM and 0.181 µM, respectively, compared to erlotinib (IC₅₀ = 0.056 µM). nih.gov

Furthermore, the Aurora kinase family, which plays a central role in mitosis, has been identified as a target for quinazolin-4(3H)-one derivatives. nih.govgoogle.com These inhibitors are considered to have potential applications across a wide range of human tumors. google.com A novel derivative, BIQO-19 , was designed to target Aurora kinase A and showed effective antiproliferative activity against non-small cell lung cancer (NSCLC) cell lines, including those resistant to EGFR tyrosine kinase inhibitors (EGFR-TKI). nih.gov

Table 2: Inhibition of Oncogenic Kinases by Representative Quinazolin-4(3H)-one Derivatives

Compound Target Kinase IC₅₀ (µM) Source
Derivative 2i CDK2 0.173 ± 0.012 nih.gov
Derivative 3i CDK2 0.177 ± 0.032 nih.gov
Imatinib (Control) CDK2 0.131 ± 0.015 nih.gov
Derivative 2i EGFR 0.097 ± 0.019 nih.gov
Erlotinib (Control) EGFR 0.056 ± 0.012 nih.gov
Derivative 2h HER2 0.102 ± 0.014 nih.gov
Derivative 3i HER2 0.181 ± 0.011 nih.gov
Derivative 2j VEGFR2 Comparable to Sorafenib nih.gov

Interference with Cell Proliferation and Angiogenesis Pathways

The antiproliferative effects of quinazolinone derivatives are closely linked to their ability to interfere with critical cellular pathways. By inhibiting kinases like CDK2 and Aurora kinase, these compounds can induce cell cycle arrest, a key mechanism for halting cancer cell proliferation. nih.govnih.gov For instance, the Aurora kinase inhibitor BIQO-19 was found to cause G2/M phase arrest in lung cancer cells, subsequently leading to apoptosis. nih.gov Similarly, other derivatives have been shown to induce G2/M phase arrest in colon cancer cells by promoting tubulin polymerization. nih.gov

Angiogenesis, the formation of new blood vessels, is a vital process for supplying nutrients to growing tumors and is a major target in cancer therapy. nih.govnih.gov The VEGF/VEGFR signaling pathway is a dominant regulator of this process. nih.gov Quinazolin-4(3H)-one derivatives that inhibit VEGFR2, a key receptor in this pathway, can interfere with angiogenesis. nih.gov While the VEGFR2 inhibitory activity for some tested quinazolinones was not as potent as for other kinases, certain derivatives showed activity comparable to the known VEGFR inhibitor sorafenib, indicating a potential role in disrupting tumor vasculature. nih.gov The inhibition of angiogenesis is a critical component of restricting tumor growth and metastasis. mdpi.comresearchgate.net

Antiparasitic Research

The versatile quinazolinone scaffold has also been investigated for its potential in treating infectious diseases, particularly those caused by protozoan parasites.

Antimalarial Investigations

Malaria remains a significant global health issue, and the emergence of drug-resistant Plasmodium strains necessitates the discovery of new antimalarial agents. nih.gov The 4(3H)-quinazolinone structure, present in the natural antimalarial alkaloid febrifugine, has served as a template for designing new therapeutic candidates. nih.govresearchgate.net

Studies have shown that synthetic 4(3H)-quinazolinone derivatives exhibit promising antimalarial activity. nih.govnih.gov In an in vivo study using mice infected with Plasmodium berghei, several 3-aryl-2-styryl substituted-4(3H)-quinazolinones demonstrated significant parasite suppression. nih.gov Notably, compounds 8 and 10 from this series showed percent parasite suppressions of 70.01% and 74.18%, respectively. nih.gov These findings highlight the potential of the quinazolinone core as a valuable scaffold for the development of novel antimalarial drugs. mdpi.com

Antileishmanial Investigations

Leishmaniasis is another parasitic disease for which new, safer, and more effective treatments are urgently needed. nih.govresearchgate.net The 4(3H)-quinazolinone scaffold has been explored as a source of new antileishmanial agents. nih.govresearchgate.net

Several studies have reported the synthesis of quinazolinone derivatives with potent in vitro activity against Leishmania species. nih.govresearchgate.net In one investigation, a series of 3-aryl-2-styryl substituted-4(3H)-quinazolinones were tested against Leishmania donovani. nih.gov One compound, (E)-2-(4-nitrostyryl)-3-phenylquinazolin-4(3H)-one (6) , displayed remarkable antileishmanial activity with an IC₅₀ value of 0.0212 µg/mL. nih.gov This potency was significantly greater than the standard drugs amphotericin B deoxycholate (IC₅₀ = 0.0460 µg/mL) and miltefosine (B1683995) (IC₅₀ = 3.1911 µg/mL). nih.gov Another study identified (E)-2-(4-chlorostyryl)-3-p-tolyl-4(3H)-quinazolinone (7) as an exceptionally potent compound, with an IC₅₀ of 0.0128 µg/mL against L. donovani. researchgate.net While some derivatives showed moderate or poor activity, potentially due to low aqueous solubility, the promising results from specific compounds underscore the potential of this chemical class in antileishmanial drug discovery. nih.govresearchgate.net

Central Nervous System (CNS) Activity Research

Derivatives of 4(3H)-quinazolinone have long been recognized for their potential to act on the central nervous system. ijpsonline.comlookchem.com The parent compound, methaqualone, was formerly used as a sedative-hypnotic, establishing that this chemical class can cross the blood-brain barrier. mdma.chmdpi.com Research has since explored various modifications of the quinazolinone structure to identify derivatives with specific CNS activities, such as anticonvulsant and antiparkinsonian effects. mdma.chmdpi.com

Anticonvulsant Activity

The search for new anticonvulsant drugs with improved efficacy and fewer side effects is a continuous effort in medicinal chemistry. nih.gov The 4(3H)-quinazolinone ring system has been a focal point of this research due to the known CNS-depressant activities of some of its derivatives. lookchem.comnih.gov

Studies on various 2,3-disubstituted quinazolin-4(3H)-ones have shown that the nature of the substituents at these positions is crucial for anticonvulsant potency. mdpi.comnih.gov For instance, research has indicated that incorporating a butyl substitution at position 3 can significantly affect the prevention of seizure spread and raise the seizure threshold. nih.gov Conversely, while a benzyl substitution at position 3 has also demonstrated strong anticonvulsant activity, it showed comparatively less seizure prevention than the butyl substitution in some studies. nih.gov

Anticonvulsant activity is often evaluated using models such as maximal electroshock (MES) induced seizures and subcutaneous pentylenetetrazole (scPTZ) induced seizures in animal models, typically mice. nih.gov Some quinazolinone derivatives have shown significant protection in these models. nih.govresearchgate.net The mechanism for some of these compounds is thought to involve the GABA-A receptor, where the quinazolinone moiety acts as a hydrophobic domain. mdpi.com

Table 1: Anticonvulsant Activity of Selected Quinazolinone Derivatives
Compound Structure/SeriesTest ModelKey FindingsReference
2-Substituted-3-aryl-4(3H)-quinazolinonesMES-induced seizuresDemonstrated protection against seizures, though some derivatives showed neurotoxicity. mdma.ch
2,3-Disubstituted quinazolin-4(3H)-onesscPTZ-induced seizuresCompounds with butyl substitution at position 3 showed a significant effect on preventing seizure spread. nih.gov
Various quinazolin-4(3H)-one derivativesscPTZ-induced convulsionsSeveral compounds afforded 70-100% protection. researchgate.net
3-Substituted-2-(substituted-phenoxymethyl) quinazolin-4(3H)-onesNot specifiedSome derivatives exhibited moderate to significant activity compared to diazepam. nih.gov

Antiparkinsonian Activity

Parkinson's disease (PD) is a growing public health concern, creating a need for new therapeutic strategies. nih.gov Research has suggested that selective phosphodiesterase 1 (PDE1) inhibitors may be effective in treating PD. nih.gov Consequently, novel quinazoline derivatives have been synthesized and investigated for their ability to inhibit PDE1 as a potential therapeutic approach for Parkinson's disease. nih.gov While specific studies on this compound itself are not detailed in the provided results, the broader class of quinazoline derivatives is being explored for this application. nih.govgoogle.com Another approach involves designing prodrugs to enhance the delivery of dopamine-related compounds to the central nervous system. nih.gov

Other Investigated Biological Activities

Beyond the central nervous system, the versatile 4(3H)-quinazolinone scaffold has been functionalized to explore a range of other biological effects. nih.gov These investigations include assessments of antioxidant and antihypertensive properties, among others. nih.govnih.gov

Antioxidant Activity

Reactive oxygen species (ROS) can cause significant damage to biological molecules, and there is a continuous search for new antioxidant agents. mdpi.comresearchgate.net The quinazolin-4-one structure has been combined with other known antioxidant pharmacophores, such as phenolic groups, to create hybrid molecules with potentially enhanced activity. mdpi.comresearchgate.net

Research has shown that the antioxidant capacity of quinazolinone derivatives is influenced by the number and position of substituents. nih.govnih.gov For example, studies on 2-substituted quinazolin-4(3H)-ones found that the presence of hydroxyl groups on a phenyl ring at position 2 is important for activity. nih.gov Specifically, derivatives with two hydroxyl groups in the ortho position on the phenyl ring not only showed antioxidant effects but also exhibited metal-chelating properties. nih.gov The antioxidant potential of these compounds is often evaluated using assays such as DPPH radical scavenging and ABTS methods. nih.govsapub.org

Table 2: Antioxidant Activity of Selected Quinazolinone Derivatives
Compound SeriesAssay MethodKey FindingsReference
2-Substituted quinazolin-4(3H)-onesDPPH, ABTS, TEACCUPRACDerivatives with ortho-dihydroxyl groups on the phenyl ring at position 2 showed potent antioxidant and metal-chelating properties. nih.gov
Polyphenolic derivatives of quinazolin-4(3H)-oneRadical scavenging, metal ion chelationOrtho-diphenolic and pyrogallol (B1678534) derivatives showed high antioxidant activity, sometimes stronger than standards like ascorbic acid and Trolox. mdpi.comnih.gov
Various heterocyclic quinazolin-4-one derivativesDPPH radical, nitric oxide scavengingActivity was related to the presence of the quinazolin-4(3H)-one ring fused with other heterocyclic systems. sapub.org

Antihypertensive Activity

Substituted quinazolin-4(3H)-one derivatives have also been synthesized and evaluated for their potential as antihypertensive agents. nih.gov In vivo screening of a series of novel derivatives identified several compounds that produced a hypotensive effect and bradycardia. nih.gov Some of these compounds demonstrated activity greater than the reference drug Prazosin. nih.gov Another study found that a 2-substituted 4(3H)-quinazolinone containing a guanidino moiety exhibited antihypertensive activity in spontaneously hypertensive rats, whereas a similar compound without this group was inactive, highlighting the importance of specific structural features. nih.gov

Computational and in Silico Approaches in Quinazolinone Research

Molecular Docking Simulations for Ligand-Target Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In drug discovery, it is frequently used to predict the binding mode of a small molecule ligand to the active site of a target protein. For quinazolinone derivatives, molecular docking studies have been pivotal in elucidating their mechanism of action, particularly as kinase inhibitors.

Research on 3-benzyl-substituted-4(3H)-quinazolinones has demonstrated their potential to bind to the ATP-binding site of various kinases, including the Epidermal Growth Factor Receptor (EGFR) and B-RAF kinase. nih.gov For instance, docking studies of 3-benzyl-quinazolinone analogues into the ATP binding site of EGFR have revealed binding modes similar to that of the known EGFR inhibitor, erlotinib (B232). nih.gov These studies highlight the importance of the quinazolinone core in forming key interactions within the hinge region of the kinase domain.

In the case of 3-(4-tert-butylbenzyl)-4(3H)-quinazolinone , the presence of the bulky tert-butyl group on the benzyl (B1604629) ring is expected to significantly influence its binding affinity and selectivity. This hydrophobic group could potentially occupy a hydrophobic pocket within the kinase active site, leading to enhanced binding. For example, in the context of EGFR inhibition, the tert-butyl group might interact favorably with hydrophobic residues near the ATP-binding pocket, such as Leucine, Valine, and Alanine. tandfonline.com The benzyl group itself allows the molecule to orient within the active site, while the quinazolinone scaffold forms crucial hydrogen bonds. tandfonline.com

A hypothetical docking scenario of This compound into a kinase active site, such as EGFR, would likely show the quinazolinone moiety interacting with the hinge region, while the 4-tert-butylbenzyl group extends into a hydrophobic pocket. The specific interactions would dictate the inhibitory potency of the compound.

Table 1: Representative Molecular Docking Studies on 3-Substituted Quinazolinone Derivatives

Compound/Analog ClassTarget ProteinKey Predicted InteractionsReference
3-Benzyl-4(3H)-quinazolinone analoguesEGFR-TKSimilar binding mode to erlotinib in the ATP binding site. nih.gov
3-Benzyl-4(3H)-quinazolinone analoguesB-RAF kinaseInhibition of the kinase by binding to the ATP binding site, similar to PLX4032. nih.gov
Quinazolin-4(3H)-one derivativesEGFR kinaseConventional hydrogen bonds with Met793 and Thr790; alkyl and pi-alkyl interactions with Val726, Ala722, and Leu844. tandfonline.com
2,3-disubstituted-4(3H)-quinazolinonesCOX-2The quinazolinone ring's oxygen atoms have the potential to interact with Ser530. researchgate.net

Virtual Screening Methodologies for Novel Lead Compound Identification

Virtual screening is a computational technique used in drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target, typically a protein receptor or enzyme. This method has been successfully applied to the quinazolinone class of compounds to discover novel leads for various therapeutic areas, including cancer and infectious diseases. nih.govnih.gov

The process often begins with a known active compound or a pharmacophore model derived from a set of active molecules. For instance, a virtual screening campaign could be initiated using the 3-benzyl-4(3H)-quinazolinone scaffold as a query to search for compounds with similar structural features but potentially improved properties. Structure-based virtual screening, which involves docking large compound libraries into a target's binding site, has been employed to identify novel quinazolinone-based inhibitors of targets like dihydrofolate reductase (DHFR) and EGFR. researchgate.netrjsocmed.com

For This compound , while it has not been explicitly identified as a hit in published virtual screening studies, its structural motifs are common in libraries screened for kinase inhibitors. The presence of the quinazolinone core and the substituted benzyl group makes it a candidate that could be identified in screens targeting ATP-binding sites. A focused library of 3-substituted quinazolinones containing various benzyl substitutions could be virtually screened against a panel of kinases to identify potential targets for this specific compound. The predicted high affinity for certain kinases would then guide its synthesis and biological evaluation.

Computational Prediction of Pharmacological Profiles

In silico prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is a critical step in modern drug discovery. These predictions help in the early identification of candidates with favorable drug-like properties and reduce the likelihood of late-stage failures. Various computational models and software are available to predict these parameters based on the chemical structure of a compound.

For quinazolinone derivatives, several studies have reported the in silico prediction of their ADMET profiles. actascientific.comunar.ac.id These studies often utilize tools like SwissADME and pkCSM to evaluate parameters such as oral bioavailability, gastrointestinal absorption, blood-brain barrier permeability, and potential toxicity. unar.ac.id Generally, quinazolinone derivatives have shown good predicted oral bioavailability and intestinal absorption. actascientific.com However, specific substitutions can significantly impact these properties.

For This compound , the introduction of the lipophilic tert-butyl group would be expected to increase its lipophilicity (logP). While this can enhance membrane permeability and absorption, an excessively high logP value might lead to poor aqueous solubility and increased metabolic turnover. Computational tools can provide specific predictions for this compound. For example, it is likely to adhere to Lipinski's rule of five, a set of guidelines to evaluate drug-likeness. Its molecular weight is under 500, it has a limited number of hydrogen bond donors and acceptors, and its calculated logP would likely fall within an acceptable range. Predictions would also assess its potential to inhibit or be a substrate for cytochrome P450 enzymes, which is crucial for predicting drug-drug interactions and metabolic stability.

Table 2: Predicted ADMET Properties for Representative Quinazolinone Analogs

Compound ClassPredicted PropertyMethod/ToolFindingReference
Quinazolin-4(3H)-one analogsPharmacokinetic profilingSwissADME, pkCSMLead compounds violated only one of Lipinski's rules (MW > 500) and showed excellent ADMET profiles with no serious toxicity. unar.ac.id
2,3-disubstituted quinazolin-4-one analogsADME-Tox profilesSwissADMEInvestigated compounds showed good oral bioavailability, skin permeability, and high gastrointestinal absorption. Some showed potential hepatotoxicity and mutagenicity. actascientific.com
Quinazoline (B50416) derivativesADMET predictionadmetSARAll quinazoline analogs were evaluated for pharmacokinetic parameters. ijper.org

Molecular Dynamics Simulations and Conformational Analysis of Quinazolinone Complexes

Molecular dynamics (MD) simulations provide detailed information about the fluctuations and conformational changes of proteins and ligands over time. This technique is invaluable for understanding the stability of ligand-protein complexes and for refining the results of molecular docking. MD simulations of quinazolinone derivatives complexed with their protein targets have been used to validate docking poses and to study the dynamics of the binding interactions. frontiersin.orgnih.gov

Studies on various quinazoline-protein complexes have shown that stable interactions are often maintained throughout the simulation, with the ligand showing minimal deviation from its initial docked conformation. frontiersin.org The root-mean-square deviation (RMSD) of the ligand and protein backbone atoms are key metrics used to assess the stability of the complex. Lower and stable RMSD values indicate a stable binding mode.

Future Research Directions and Translational Perspectives for 4 3h Quinazolinones

Development of Novel and Sustainable Synthetic Methodologies

The synthesis of 4(3H)-quinazolinones has been a subject of intense research, with a continuous drive towards more efficient, cost-effective, and environmentally benign methods. rsc.orgijprajournal.com Future efforts are increasingly focused on the principles of green chemistry to minimize the environmental impact of chemical synthesis.

Recent advancements have highlighted the use of multicomponent reactions (MCRs), which offer high atom economy and operational simplicity. bohrium.comfrontiersin.org One innovative approach employs a magnetically recoverable palladium catalyst for the coupling of aryl or heteroaryl iodides with a carbonyl source and 2-aminobenzamide (B116534) in an eco-friendly PEG/water solvent system. bohrium.comfrontiersin.org This method not only achieves high yields (82-98%) but also allows for easy catalyst recovery and reuse for at least five cycles with minimal loss of activity, enhancing its sustainability and cost-effectiveness. bohrium.comfrontiersin.org

Other green strategies include the use of hydrogen peroxide as a green oxidant with dimethyl sulfoxide (B87167) (DMSO) as a carbon source, eliminating the need for transition-metal catalysts and harsh additives. acs.org Metal-catalyst-free conditions are also being explored, for instance, in the oxidative cyclization of o-aminobenzamides with styrenes. mdpi.com Microwave-assisted synthesis and the use of deep eutectic solvents (DES) like choline (B1196258) chloride:urea are also gaining traction as green chemistry approaches for the synthesis of 3-substituted-quinazolin-4(3H)-ones. tandfonline.com These methods often lead to moderate to excellent yields and represent a significant step towards more sustainable pharmaceutical manufacturing. tandfonline.com

Future work in this area will likely focus on expanding the substrate scope of these green methodologies, further improving catalyst efficiency and recyclability, and exploring novel, renewable starting materials. The development of one-pot syntheses that combine multiple reaction steps without isolating intermediates will continue to be a priority to streamline the production of diverse quinazolinone libraries. ijprajournal.com

Advanced SAR Studies and Polypharmacology Investigations

Structure-Activity Relationship (SAR) studies are fundamental to understanding how the chemical structure of a molecule influences its biological activity. patsnap.com For 4(3H)-quinazolinones, SAR studies have been instrumental in identifying key structural features that govern their potency and selectivity against various biological targets. nih.govacs.orgnih.gov It has been noted that substitutions at positions 2, 3, 6, and 8 of the quinazolinone ring are significant for modulating pharmacological activity. mdpi.comnih.gov

Future SAR studies will benefit from more advanced and comprehensive approaches. For example, in the development of antibacterials against methicillin-resistant Staphylococcus aureus (MRSA), extensive SAR exploration has revealed that specific substitutions on different rings of the quinazolinone scaffold can have varied effects on activity. bohrium.com For instance, on one of the aromatic rings, a para-substitution was found to be superior, with a preference for electron-withdrawing groups. bohrium.com

The concept of polypharmacology, where a single drug interacts with multiple targets, is becoming increasingly relevant in the treatment of complex diseases like cancer and neurodegenerative disorders. nih.gov Quinazolinone derivatives are well-suited for polypharmacological approaches due to their ability to interact with a diverse range of biological targets, including various protein kinases. bohrium.comnih.gov Future research will focus on intentionally designing quinazolinone-based ligands that can modulate multiple targets simultaneously to achieve synergistic therapeutic effects and overcome drug resistance. nih.gov This will involve a deeper understanding of the structural requirements for binding to different targets and the use of computational tools to predict multi-target interactions.

Identification of Novel Biological Targets and Underexplored Mechanisms

Historically, the anticancer activity of quinazolinones has been linked to the inhibition of well-established targets like the epidermal growth factor receptor (EGFR) and tubulin polymerization. nih.govmdpi.com However, the full therapeutic potential of this scaffold likely extends to a broader range of biological targets and mechanisms.

Recent research has begun to uncover novel targets for 4(3H)-quinazolinones. For example, some derivatives have been identified as inhibitors of poly(ADP-ribose) polymerase-1 (PARP-1), an enzyme crucial for DNA repair, making them promising candidates for cancer therapy. nih.goveco-vector.com In the context of antibacterial drug discovery, penicillin-binding proteins (PBPs), particularly PBP2a in MRSA, have been identified as key targets. nih.gov Some quinazolinones have been shown to bind to an allosteric site on PBP2a, inducing a conformational change that allows β-lactam antibiotics to access the active site, thus restoring their efficacy. nih.gov

Future investigations will aim to identify and validate new biological targets for 4(3H)-quinazolinones through a combination of phenotypic screening, chemical proteomics, and computational approaches. There is also a need to explore underexplored mechanisms of action. For instance, the potential of quinazolinones to modulate processes like cell cycle arrest, apoptosis, and angiogenesis is an active area of research. mdpi.com Understanding these diverse mechanisms will be crucial for the rational design of next-generation quinazolinone-based therapies with novel modes of action.

Integration of Artificial Intelligence and Machine Learning in Quinazolinone Drug Discovery Research

The integration of artificial intelligence (AI) and machine learning (ML) is poised to revolutionize drug discovery, and the development of quinazolinone-based drugs is no exception. These computational tools can significantly accelerate the identification and optimization of lead compounds.

AI and ML algorithms can be trained on large datasets of known quinazolinone derivatives and their biological activities to build predictive models. These models can then be used for:

Virtual Screening: In silico screening of vast compound libraries to identify novel quinazolinone scaffolds with a high probability of binding to a specific biological target. acs.orgnih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling: Developing sophisticated QSAR models that can accurately predict the biological activity of new, unsynthesized quinazolinone analogues, thereby prioritizing the most promising candidates for synthesis. patsnap.com 3D-QSAR studies have already been employed to correlate the structural features of iodinated 4-(3H)-quinazolinones with their cytotoxic activity. nih.gov

ADME/Tox Prediction: Predicting the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of quinazolinone derivatives early in the discovery process, helping to reduce late-stage failures. vichemchemie.comresearchgate.net

By leveraging AI and ML, researchers can navigate the vast chemical space of possible quinazolinone derivatives more efficiently, reducing the time and cost associated with experimental screening and leading to the faster identification of high-quality drug candidates.

Optimization Strategies for Lead Compounds

Once a promising lead compound is identified, lead optimization is a critical phase to enhance its drug-like properties, including potency, selectivity, and pharmacokinetic profile. patsnap.com This iterative process involves a cycle of designing, synthesizing, and testing new analogues. patsnap.com

Several strategies are employed for the optimization of quinazolinone lead compounds:

Bioisosteric Replacement: This involves substituting a functional group with another that has similar physical or chemical properties to improve biological activity or pharmacokinetic parameters. patsnap.com

Scaffold Hopping: This strategy involves modifying the core structure of the quinazolinone while retaining key pharmacophoric features, which can lead to novel compounds with improved properties. patsnap.com

Pharmacokinetic Optimization: Modifications are made to the lead compound to improve its ADME profile. For example, structural changes can be introduced to enhance solubility, increase metabolic stability, or improve permeability across biological membranes like the blood-brain barrier. patsnap.comacs.orgresearchgate.net Studies have shown that strategic modifications, such as replacing a carboxylic acid group with an acetamido or methanesulfonamido group, can significantly alter the clearance rate of quinazolinone compounds. acs.org

A key aspect of lead optimization is achieving a balance between potency and a favorable safety profile. patsnap.com For instance, in the development of multi-targeting agents for Alzheimer's disease, a lead optimization strategy was used to design and synthesize a series of quinazoline (B50416) derivatives with significant inhibitory activity against both human cholinesterases and β-secretase, along with favorable blood-brain barrier permeability and low neurotoxicity. nih.gov

Future lead optimization efforts will continue to rely on a multidisciplinary approach that combines medicinal chemistry, computational modeling, and comprehensive biological evaluation to develop quinazolinone-based drug candidates with the highest potential for clinical success. patsnap.com

Q & A

Q. What are the current green synthesis methods for 3-(4-tert-butylbenzyl)-4(3H)-quinazolinone derivatives?

Methodological Answer: Green synthesis often employs oxidative coupling between stable precursors like 2-aminobenzamide and alcohols, using oxygen as an oxidant and t-BuONa as a base. This avoids toxic solvents and transition-metal catalysts, achieving yields up to 84% at 120°C for 24 hours . Alternative routes include benzoxazinone aminolysis with nucleophiles (e.g., hydroxylamine or amines) to form substituted quinazolinones . Microwave-assisted heterocyclization and Niementowski reactions are also effective for optimizing reaction efficiency .

Q. Which spectroscopic techniques are recommended for structural characterization of quinazolinone derivatives?

Methodological Answer: Use a combination of ¹H/¹³C NMR to confirm substituent positions on the quinazolinone core, IR spectroscopy to identify carbonyl (C=O) and NH stretches, and mass spectrometry (HRMS) for molecular weight validation. X-ray crystallography is critical for resolving stereochemical ambiguities, as demonstrated in studies of N-alkylated indazole-quinazolinone hybrids . Elemental analysis ensures purity, especially for novel derivatives .

Q. What in vitro models are commonly used to evaluate the biological activity of 4(3H)-quinazolinones?

Methodological Answer:

  • Antimicrobial: Broth microdilution assays (e.g., MIC determination against Staphylococcus aureus or Candida albicans) .
  • Antitumor: NCI-60 cell line screening or MTT assays for GI₅₀/LC₅₀ values, particularly for derivatives with iodinated or thioether substituents .
  • Antiviral: TMV (Tobacco Mosaic Virus) inhibition assays, coupled with RT-PCR to quantify viral RNA replication .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yields in quinazolinone synthesis?

Methodological Answer:

  • Temperature Control: Elevated temperatures (120–150°C) enhance oxidative dehydrogenation but may require inert atmospheres to prevent side reactions .
  • Catalyst Selection: Alkaline conditions (e.g., K₂CO₃ in acetone) promote nucleophilic substitutions, as seen in ethyl chloroacetate coupling .
  • Solvent Systems: Ethanol-water mixtures (90:10) improve recrystallization efficiency for high-purity isolates .

Q. How should researchers resolve contradictions in biological activity data across studies?

Methodological Answer:

  • Standardize Assay Protocols: Variability in MIC values often arises from differences in inoculum size or growth media. Adopt CLSI guidelines for reproducibility .
  • Structural Confirmation: Re-examine substituent positions (e.g., 7-Cl vs. 6-I) using X-ray crystallography, as small positional changes drastically alter activity .
  • Pharmacokinetic Profiling: Correlate in vitro activity with in vivo half-life; e.g., 7-Cl derivative UR-9825 showed species-dependent efficacy due to t₁/₂ differences (1 h in mice vs. 9 h in rabbits) .

Q. What strategies guide structure-activity relationship (SAR) studies for quinazolinone-based antimicrobials?

Methodological Answer:

  • Halogen Substitution: Introduce Cl or Br at the 7-position to enhance antifungal potency via hydrophobic interactions with fungal CYP51 .
  • Side Chain Modulation: Hydrophobic groups (e.g., benzyl or triazolyl) improve membrane penetration, while polar moieties (e.g., carboxamides) reduce toxicity .
  • Stereochemical Optimization: Enantiomer-specific activity is critical; e.g., (1R,2R)-UR-9825 outperformed its (1S,2S) counterpart against Aspergillus .

Q. How do computational methods enhance the study of quinazolinone derivatives?

Methodological Answer:

  • Molecular Docking: Screen >1 million compounds for binding to targets like penicillin-binding proteins (PBPs) to prioritize synthesis .
  • Similarity Coefficients: Compare scaffold alignment with known bioactive molecules (e.g., 3-(2-carboxyphenyl)-4(3H)-quinazolinone shares 0.77 similarity with apo proteins) to predict mechanisms .
  • ADMET Prediction: Use tools like SwissADME to optimize logP (2–4) and polar surface area (<90 Ų) for oral bioavailability .

Q. What in vivo models are suitable for evaluating the therapeutic potential of quinazolinones?

Methodological Answer:

  • Systemic Candidiasis: Murine models assess survival rates and fungal burden in kidneys, with oral dosing adjusted for species-specific pharmacokinetics .
  • Neutropenic Thigh Infection: Quantify MRSA load reduction in immunocompromised mice to mimic clinical scenarios .
  • Disseminated Aspergillosis: Immunosuppressed rat models measure lung histopathology and cytokine levels (e.g., IL-6) post-treatment .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.